(Cyclohexyl)methylzinc bromide
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Overview
Description
(Cyclohexyl)methylzinc bromide is an organozinc compound with the molecular formula C7H13BrZn. It is commonly used in organic synthesis as a reagent for carbon-carbon bond formation. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its air sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohexyl)methylzinc bromide can be synthesized through the reaction of cyclohexylmethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process may include the use of specialized equipment to handle the air-sensitive nature of the compound .
Chemical Reactions Analysis
Types of Reactions: (Cyclohexyl)methylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles like alkyl halides or acyl chlorides.
Cross-Coupling Reactions: Often require palladium or nickel catalysts and are conducted under inert atmospheres.
Major Products Formed: The major products formed from reactions involving this compound are typically substituted cyclohexyl derivatives, which can be further functionalized for various applications .
Scientific Research Applications
(Cyclohexyl)methylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cyclohexyl)methylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The compound donates its cyclohexylmethyl group to an electrophile, facilitated by the presence of a catalyst in cross-coupling reactions. The zinc atom acts as a stabilizing agent, allowing the transfer of the organic group to the target molecule .
Comparison with Similar Compounds
- Cyclohexylzinc bromide
- Benzylzinc bromide
- Phenylzinc bromide
- Propylzinc bromide
Comparison: (Cyclohexyl)methylzinc bromide is unique due to its specific cyclohexylmethyl group, which imparts distinct reactivity and selectivity in organic synthesis. Compared to other organozinc compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
bromozinc(1+);methanidylcyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCALMUTSZRVSS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CCCCC1.[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrZn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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